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Compound of Interest

Compound Name:
4-Bromo-2,5-

dimethylphenylboronic acid

Cat. No.: B164600 Get Quote

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid (CAS: 130870-00-

7)

Introduction
4-Bromo-2,5-dimethylphenylboronic acid is an organoboron compound with the chemical

formula C₈H₁₀BBrO₂.[1] It serves as a crucial building block and intermediate in organic

synthesis, particularly in the field of medicinal chemistry and materials science.[1] Its primary

application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful

method for forming carbon-carbon bonds to create complex molecules like biaryls, which are

common motifs in pharmaceutical compounds.[1][2] The presence of a bromine atom allows for

subsequent functionalization, while the dimethyl substitution pattern influences the steric and

electronic properties of the molecule, impacting its reactivity.[1] This guide provides a

comprehensive overview of its properties, synthesis, purification, characterization, and

applications for researchers and drug development professionals.

Physicochemical and Safety Data
The compound is typically a white to off-white solid.[1] Key quantitative data and safety

information are summarized below.

Table 1: Physical and Chemical Properties
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Property Value Source(s)

CAS Number 130870-00-7 [3]

Molecular Formula C₈H₁₀BBrO₂ [1][3]

Molecular Weight 228.88 g/mol [1][3]

Melting Point 194-202 °C [4]

Boiling Point 350.3 ± 52.0 °C at 760 mmHg [4]

Appearance White to off-white solid [1][4]

Purity ≥98%

InChI Key
FUVZURQKCDUKIR-

UHFFFAOYSA-N

SMILES Cc1cc(c(C)cc1B(O)O)Br [1]

| pKa | 8.44 ± 0.58 (Predicted) |[4] |

Table 2: GHS Safety Information

Category Information

Signal Word Warning

Pictogram GHS07 (Harmful)

Hazard Statements

H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapours/spray),

P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing)
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Source:

Synthesis and Purification
The most common methods for synthesizing arylboronic acids involve the reaction of an

organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate,

followed by acidic hydrolysis.[5][6]

Synthetic Pathway via Grignard Reaction
A prevalent route involves the formation of a Grignard reagent from a suitable aryl halide, which

then reacts with a borate ester. The likely starting material for this specific molecule is 1,4-

dibromo-2,5-dimethylbenzene.

Caption: Synthesis of 4-Bromo-2,5-dimethylphenylboronic acid via Grignard reaction.

Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from common methods for arylboronic acid

synthesis.[5][7][8][9]

Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or

Argon), add magnesium turnings.

Grignard Formation: Add a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous

tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may require

initiation (e.g., gentle heating or addition of an iodine crystal). Stir until the magnesium is

consumed.

Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF

and cool it to -78 °C.

Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution

via cannula, maintaining the low temperature to prevent multiple additions.[5] Allow the

mixture to warm slowly to room temperature and stir for several hours.

Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding

aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~2).[5]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an

organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the

crude product.

Purification
Purification of arylboronic acids can be challenging due to their tendency to form trimeric

anhydrides (boroxines) and their poor behavior on standard silica gel chromatography.[10][11]

Recrystallization is often the most effective method.[12][13]

Experimental Protocol: Purification by Recrystallization
Solvent Selection: Dissolve the crude boronic acid in a minimum amount of a hot solvent.

Common solvents for recrystallization of arylboronic acids include hot water or ethanol/water

mixtures.[12]

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an

ice bath to maximize crystal formation.

Isolation: Collect the purified crystals by vacuum filtration.

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining

soluble impurities.

Drying: Dry the crystals under vacuum to remove residual solvent.
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Caption: General workflow for synthesis, purification, and analysis.
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Spectroscopic Characterization
While experimentally verified spectra for this specific compound are not widely published, the

expected spectral data can be predicted based on its structure and comparison with similar

compounds.[14]

Experimental Protocol: Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Use the residual solvent peak as an internal standard.[14]

FT-IR Spectroscopy:

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.[14]

Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.[14]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~ 8.0 Singlet 2H B(OH)₂

~ 7.5 Singlet 1H
Ar-H (proton between

B(OH)₂ and methyl)

~ 7.2 Singlet 1H
Ar-H (proton between

Br and methyl)

~ 2.4 Singlet 3H Ar-CH₃

~ 2.2 Singlet 3H Ar-CH₃
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Note: Predicted shifts are estimates and may vary.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ ppm) Assignment

~ 140-142 Ar-C-Br

~ 138-140 Ar-C-CH₃

~ 135-137 Ar-C-CH₃

~ 132-134 Ar-CH

~ 130-132 Ar-CH

~ 125-130 Ar-C-B (often broad or not observed)

~ 20-22 Ar-CH₃

~ 18-20 Ar-CH₃

Note: Predicted shifts are estimates and may vary.

Table 5: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Vibration Type

~ 3500-3200 (broad) O-H stretch (boronic acid)

~ 3050-3000 Aromatic C-H stretch

~ 2950-2850 Aliphatic C-H stretch (methyl)

~ 1600, 1480 Aromatic C=C stretch

~ 1380-1320 B-O stretch

~ 1100-1000 C-B stretch

~ 600-500 C-Br stretch

Note: Predicted absorptions are estimates and may vary.
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Applications in Organic Synthesis
The primary utility of 4-Bromo-2,5-dimethylphenylboronic acid is as a coupling partner in the

Suzuki-Miyaura reaction.[1][15] This reaction forms a carbon-carbon bond between the boronic

acid's aryl group and another aryl or vinyl group from an organohalide or triflate.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 4-Bromo-2,5-dimethylphenylboronic acid
with a generic aryl halide partner.[16][17]

Flask Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), 4-Bromo-2,5-
dimethylphenylboronic acid (1.2-1.5 equiv.), a base such as potassium phosphate (K₃PO₄,

2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd(PPh₃)₄ at 3 mol% or a combination

of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos).[16][17]

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at

least three times to ensure an oxygen-free environment.[17]

Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water

(e.g., 1,4-dioxane/H₂O 4:1), via syringe.[16][17]

Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir

vigorously for the required time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.[17]

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like

ethyl acetate and wash with water and then brine.[16][17]

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

obtain the desired biaryl compound.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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